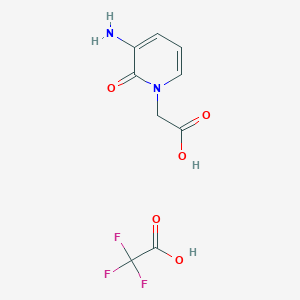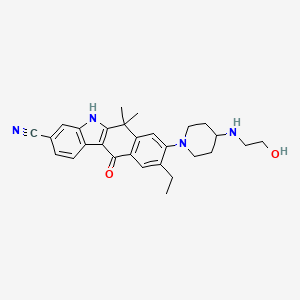
(2-((苄氧基)羰基)-1,2,3,4-四氢异喹啉-6-基)硼酸
描述
Reagent: Boronic acid or boronate ester.
Reaction Conditions: The protected intermediate is then subjected to borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: The boronic acid moiety can participate in various substitution reactions, especially in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Boronate esters or boranes.
Substitution Products: Various substituted tetrahydroisoquinoline derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to the tetrahydroisoquinoline core.
Bioconjugation: Utilized in the conjugation of biomolecules for drug delivery systems.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
科学研究应用
(2-((苄氧基)羰基)-1,2,3,4-四氢异喹啉-6-基)硼酸在科学研究应用中的全面分析
铃木-宫浦交叉偶联反应:铃木-宫浦 (SM) 交叉偶联反应是有机化学中形成碳-碳键的关键方法。这种化合物作为有机硼试剂,在温和且对官能团耐受的条件下促进 SM 偶联反应方面发挥着至关重要的作用。 它的稳定性和易于制备使其成为构建复杂有机分子(特别是在药物合成中)的理想候选物 .
传感应用:硼酸,包括该衍生物,以其能够与二醇和其他路易斯碱形成可逆共价复合物而闻名。该特性被用于开发用于检测糖(如葡萄糖)的传感器,这对糖尿病管理至关重要。 此外,它们还可以检测其他生物物质,如儿茶酚胺,包括多巴胺等神经递质 .
生物标记和蛋白质操作:硼酸与二醇的相互作用也被用于生物标记和蛋白质操作。 该化合物可用于修饰蛋白质或标记细胞,这对各种生物学测定以及实时跟踪细胞过程至关重要 .
治疗开发:硼酸对糖和其他生物分子的独特反应性为治疗应用开辟了途径。 这包括开发含有硼的药物,这些药物可以靶向特定生物途径或作为癌症治疗中的蛋白酶体抑制剂 .
分离技术:在分析化学中,硼酸由于其对顺式二醇的选择性结合而被用于分离技术。 该化合物可用于色谱法和电泳法,根据特定官能团的存在分离复杂混合物 .
材料科学:硼酸衍生物是材料科学中不可或缺的一部分,特别是在聚合物和微粒的创建中。 它们可用于构建具有特定结合特性的材料或创建响应性系统,该系统可以根据葡萄糖水平释放胰岛素等物质 .
硼酸衍生物的合成:有机合成方面的最新进展突出了将硼酸转化为硼酸衍生物的方法。 这些衍生物具有其自身的应用,包括作为合成更复杂有机化合物的中间体 .
亲电捕获:该化合物可以参与亲电捕获反应,其中使用硼酸酯捕获芳基金属中间体。 此过程在芳香族化合物的合成中非常重要,芳香族化合物是许多药物和有机材料的基础结构 .
作用机制
Target of Action
The primary target of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the formation of new carbon-carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is influenced by environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be environmentally benign . .
生化分析
Biochemical Properties
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with various enzymes and proteins, including proteases and kinases, by forming reversible covalent bonds with their active sites. The boronic acid moiety of the compound is known to interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition. Additionally, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical utility .
Cellular Effects
The effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid has been observed to impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, particularly those with serine residues, through its boronic acid moiety. This binding leads to enzyme inhibition by preventing substrate access to the active site. Additionally, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid remains stable for extended periods under controlled conditions, but its activity may diminish over time due to hydrolysis or oxidation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained enzyme inhibition and altered cellular processes .
Dosage Effects in Animal Models
The effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. Threshold effects have been identified, where a specific dosage range results in optimal enzyme inhibition without adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes. The precise localization of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid determines its biochemical effects and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves multi-step organic reactions
-
Formation of Tetrahydroisoquinoline Core:
Starting Material: Phenethylamine derivatives.
Reaction: Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
相似化合物的比较
- (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronate esters
- (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)borane
Uniqueness:
- Versatility: The presence of both the tetrahydroisoquinoline core and the boronic acid group makes it versatile for various applications.
- Reactivity: The boronic acid group provides unique reactivity, particularly in cross-coupling reactions, which is not as prominent in similar compounds without the boronic acid moiety.
属性
IUPAC Name |
(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGRDXULDECTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
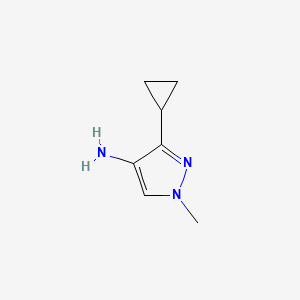
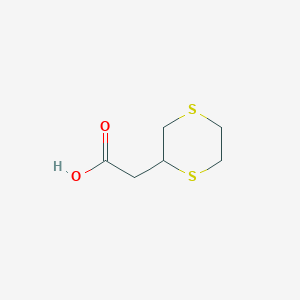
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)

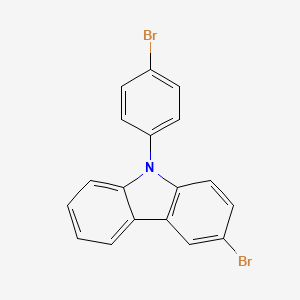
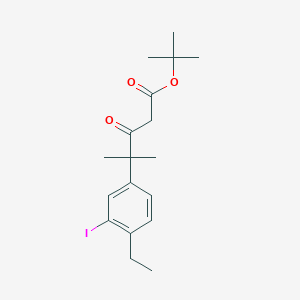
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)


